molecular formula C19H16F3N3O4S B2808479 N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1219906-38-3

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2808479
CAS RN: 1219906-38-3
M. Wt: 439.41
InChI Key: JCMULGPOCSSELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C19H16F3N3O4S and its molecular weight is 439.41. The purity is usually 95%.
The exact mass of the compound N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-4-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Staining

Compounds like Hoechst 33258, known for binding to the minor groove of double-stranded DNA, are used extensively in cell biology for DNA staining. These compounds allow for the visualization of nuclei and chromosomes in live or fixed cells and tissues, facilitating numerous types of biological assays, including cell cycle studies, apoptosis detection, and chromosome analysis (Issar & Kakkar, 2013).

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as triazines, play a crucial role in medicinal chemistry due to their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. The structural versatility of heterocyclic compounds allows for the development of targeted therapies in drug discovery (Verma, Sinha, & Bansal, 2019).

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are critical in environmental science for degrading recalcitrant compounds. Research into the degradation pathways, by-products, and biotoxicity of pollutants like acetaminophen through AOPs contributes significantly to understanding how to mitigate environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Amyloid Imaging in Alzheimer's Disease

Compounds capable of crossing the blood-brain barrier and binding to amyloid plaques in the brain are invaluable in diagnosing Alzheimer's disease. Imaging ligands such as N-methyl [11C] and others have been studied for their ability to differentiate Alzheimer's disease patients from healthy controls, offering a pathway for early detection and monitoring the efficacy of anti-amyloid therapies (Nordberg, 2007).

Environmental Impacts of Synthetic Phenolic Antioxidants

The study of synthetic phenolic antioxidants (SPAs) like BHT and DBP in various environmental matrices highlights the importance of understanding the fate, human exposure, and toxicity of chemical compounds. Such research informs regulatory policies and the development of safer chemical alternatives (Liu & Mabury, 2020).

properties

IUPAC Name

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S/c1-13-3-12-18(24-23-13)28-15-6-4-14(5-7-15)25(2)30(26,27)17-10-8-16(9-11-17)29-19(20,21)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMULGPOCSSELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.